molecular formula C7H10ClNO B2371450 3-Tert-butyl-5-chloro-1,2-oxazole CAS No. 1314930-97-6

3-Tert-butyl-5-chloro-1,2-oxazole

Cat. No.: B2371450
CAS No.: 1314930-97-6
M. Wt: 159.61
InChI Key: NTOFOPKWYDOUEY-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-chloro-1,2-oxazole is a useful research compound. Its molecular formula is C7H10ClNO and its molecular weight is 159.61. The purity is usually 95%.
BenchChem offers high-quality 3-Tert-butyl-5-chloro-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tert-butyl-5-chloro-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-5-chloro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOFOPKWYDOUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profile & Synthetic Utility of 3-Tert-butyl-5-chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 3-Tert-butyl-5-chloro-1,2-oxazole Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists

Executive Summary

3-Tert-butyl-5-chloro-1,2-oxazole (also known as 3-tert-butyl-5-chloroisoxazole) represents a specialized heterocyclic building block characterized by a unique dichotomy of stability and reactivity. The bulky tert-butyl group at the C3 position confers significant lipophilicity and metabolic stability, protecting the isoxazole core from oxidative degradation. Conversely, the chlorine atom at the C5 position acts as a versatile "functional handle," enabling nucleophilic aromatic substitution (


) and, more notably, serving as a precursor for the generation of highly reactive 2H-azirine intermediates via metal-catalyzed isomerization. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in high-value heterocycle construction.

Molecular Architecture & Electronic Properties

The physicochemical behavior of 3-tert-butyl-5-chloro-1,2-oxazole is governed by the electronic push-pull nature of the isoxazole ring, modulated by its substituents.

Structural Dynamics
  • Steric Shielding (C3): The bulky tert-butyl group (

    
    ) creates a steric cone of approximately 109.5°, effectively shielding the N2-C3 bond from metabolic hydrolysis and enzymatic attack. This makes the scaffold ideal for drug discovery programs requiring high metabolic stability.
    
  • Inductive Activation (C5): The electronegative chlorine atom at C5, combined with the ring oxygen, creates a significant dipole. The C5-Cl bond is activated for nucleophilic attack, not through a classic benzenoid

    
     mechanism, but often via an addition-elimination pathway facilitated by the ring nitrogen's electron-withdrawing capacity.
    
Physicochemical Data Table
PropertyValue / DescriptionNote
IUPAC Name 3-(1,1-dimethylethyl)-5-chloroisoxazole
CAS Number 56056-07-2Verified for specific isomer
Molecular Formula

Molecular Weight 159.61 g/mol
Physical State Colorless to pale yellow liquidLow melting point solid < 25°C possible
Boiling Point ~165 - 170 °C (at 760 mmHg)Predicted based on 5-halo analogs
Density 1.12 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 2.8 - 3.2High lipophilicity due to t-Bu
pKa (Conjugate Acid) -2.5 (Estimated)Very weak base; N-protonation is difficult
Solubility Soluble in DCM, THF, EtOAc, AcetonitrileImmiscible in water

Experimental Synthesis Protocol

The most robust route to 3-tert-butyl-5-chloro-1,2-oxazole involves the chlorination of the corresponding isoxazol-5-one precursor. This protocol avoids the use of unstable diazonium intermediates often required when starting from amino-isoxazoles.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Start Pivaloylacetonitrile Step1 Cyclization (NH2OH·HCl, pH 6-7) Start->Step1 Ring Closure Inter 3-tert-butyl-isoxazol-5-one Step1->Inter Step2 Chlorination (POCl3, 100°C) Inter->Step2 Deoxychlorination Product 3-tert-butyl-5-chloro-1,2-oxazole Step2->Product

Figure 1: Synthetic pathway from pivaloylacetonitrile to the target 5-chloro derivative.

Detailed Protocol: Deoxychlorination of 3-tert-butyl-isoxazol-5-one

Objective: Convert the 5-oxo tautomer to the 5-chloro derivative using Phosphoryl Chloride (


).
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a

    
     drying tube, charge 3-tert-butyl-isoxazol-5-one (1.0 eq).
    
  • Reagent Addition: Add

    
     (excess, typically 3.0 - 5.0 eq) carefully. The 
    
    
    
    acts as both reagent and solvent.[1]
    • Note: For difficult substrates, adding a catalytic amount of

      
       (0.1 eq) or Pyridine (1.0 eq) can accelerate the reaction.
      
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor reaction progress by TLC (Eluent: 10% EtOAc/Hexanes) or GC-MS.

  • Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring to hydrolyze excess

    
    .
    
    • Safety Alert: This step is highly exothermic and releases HCl gas. Perform in a fume hood.

  • Extraction: Extract the aqueous layer with Dichloromethane (

    
    , 3x).
    
  • Purification: Wash combined organics with saturated

    
     (to remove phosphoric acid residues) and brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Result: The crude oil can be distilled under reduced pressure to yield pure 3-tert-butyl-5-chloro-1,2-oxazole.

Reactivity Profile & Applications

The 5-chloro-isoxazole moiety is not merely a static end-point; it is a "masked" reactive intermediate.

The Azirine Gateway (Fe(II) Catalysis)

One of the most powerful applications of 5-chloroisoxazoles is their Iron(II)-catalyzed isomerization into 2H-azirine-2-carbonyl chlorides .[2] This reaction provides rapid access to complex peptidomimetics and heterocycles.

Mechanism:

  • Coordination of

    
     to the isoxazole nitrogen.
    
  • Ring cleavage of the N-O bond.

  • Recyclization to the highly strained 2H-azirine system.

This intermediate can then react in situ with nucleophiles (amines, alcohols) to form azirine-2-carboxamides or esters, preserving the 3-membered ring.

Nucleophilic Substitution ( )

The 5-position is susceptible to attack by strong nucleophiles, particularly thiols and alkoxides.

  • Reaction with NaSMe: Yields 3-tert-butyl-5-(methylthio)isoxazole.

  • Reaction with Amines: Direct displacement is difficult; often requires high temperatures or Pd-catalysis (Buchwald-Hartwig conditions).

Reactivity Diagram

Reactivity_Pathways Center 3-tert-butyl-5-chloro-1,2-oxazole Path1_Node 2H-Azirine-2-carbonyl chloride Center->Path1_Node FeCl2 / Heat (Isomerization) Path2_Node Pd-Catalyzed Amination Center->Path2_Node R-NH2 / Pd(dba)3 Path1_Prod Azirine Peptidomimetics Path1_Node->Path1_Prod + Nucleophile Path2_Prod 5-Amino-isoxazoles (Kinase Inhibitors) Path2_Node->Path2_Prod

Figure 2: Divergent reactivity pathways: Isomerization vs. Substitution.

Handling & Safety (E-E-A-T)

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled.

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

    • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410) — typical for chlorinated heterocycles.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar). The compound is relatively stable but can hydrolyze slowly in moist air to release HCl and the 5-hydroxy derivative.
    
  • Disposal: All waste containing this compound must be treated as halogenated organic waste and incinerated in a permitted hazardous waste facility.

References

  • Preparation of 2H-azirine-2-carboxylic acid derivatives. Molecules, 2022.[2]

    • Context: Describes the Fe(II)
  • Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles.Journal of Organic Chemistry, 2018.

    • Context: Mechanistic details on the ring contraction of 5-chloroisoxazoles.
  • Synthesis of 3-amino-5-tert-butylisoxazole.

    • Context: Foundational synthesis of the amino-precursor
  • Chlorination of Heterocycles with POCl3.Indian Chemical Society, Review.

    • Context: General protocols for converting oxo-heterocycles to chloro-deriv
    • (General Reference for POCl3 methodology)

Sources

Literature review on 5-chloro-substituted isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Functionalization of 5-Chloro-Substituted Isoxazole Derivatives

Executive Summary

5-Chloro-substituted isoxazoles represent a critical class of heterocyclic building blocks in medicinal chemistry and agrochemical development. Unlike their 3- or 4-substituted counterparts, the 5-chloro derivative possesses unique electronic properties that make the C5 position highly electrophilic. This reactivity profile allows for facile Nucleophilic Aromatic Substitution (


), enabling the rapid generation of diverse libraries of 5-amino, 5-alkoxy, and 5-thio isoxazoles. These derivatives are pharmacologically significant, serving as core scaffolds for AMPA receptor modulators, antitumor agents, and COX-2 inhibitors.[1]

This guide provides a rigorous technical overview of the synthesis, reactivity, and application of 5-chloroisoxazoles, designed for researchers requiring actionable protocols and mechanistic insight.

Structural & Electronic Properties

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. In 5-chloro-substituted derivatives, the chlorine atom acts as a leaving group, activated by the electron-withdrawing nature of the adjacent nitrogen and the inductive effect of the ring oxygen.

  • Electrophilicity: The C=N bond pulls electron density from C5, making it susceptible to nucleophilic attack.

  • Lability: Under specific conditions (e.g., Fe(II) catalysis), the ring can isomerize to 2H-azirine-2-carbonyl chlorides, a feature useful for diverse heterocycle synthesis but requiring careful handling during standard functionalization.

Synthetic Methodologies

The most robust route to 5-chloroisoxazoles involves the chlorination of isoxazol-5(4H)-ones. While direct cyclization to the chloride is possible, the two-step sequence via the isoxazolone offers higher regiocontrol and yield.

Core Synthesis: Chlorination of Isoxazol-5(4H)-ones

This protocol describes the conversion of 3-substituted isoxazol-5(4H)-ones to 5-chloro-3-substituted isoxazoles using phosphoryl chloride (


).

Reaction Scheme:



Experimental Protocol:

  • Preparation: In a dry round-bottom flask under inert atmosphere (Ar or

    
    ), suspend 3-substituted isoxazol-5(4H)-one (1.0 equiv, e.g., 3 mmol) in neat 
    
    
    
    (excess, typically 4–5 mL per 3 mmol).
  • Base Addition: Cool the mixture to 0 °C. Add Triethylamine (

    
    ) (0.8–1.0 equiv) dropwise. Note: The base acts to trap the HCl byproduct and catalyze the formation of the imidoyl chloride species.
    
  • Reaction: Heat the mixture to 75–80 °C. Stir for 4–12 hours. Monitor conversion via TLC (eluent: Petroleum Ether/EtOAc).

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (~100 g) with vigorous stirring to hydrolyze excess

    
    . Caution: Exothermic reaction.
    
  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash combined organics with saturated

    
     (to neutralize acid) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, typically 0-10% EtOAc in Hexanes).

Yield Expectation: 60–85% depending on the C3 substituent.

Visualization: Synthesis Pathway

SynthesisPathway Start Beta-Keto Ester (Precursor) Isoxazolone Isoxazol-5(4H)-one (Intermediate) Start->Isoxazolone NH2OH·HCl Cyclization Product 5-Chloroisoxazole (Target) Isoxazolone->Product 75°C, 12h Reagent POCl3 + Et3N (Chlorination) Reagent->Product Reagent

Caption: Step-wise synthetic route from beta-keto ester precursors to the 5-chloroisoxazole scaffold via the isoxazolone intermediate.[2]

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The 5-chloro position is a "soft" electrophile. The reaction proceeds via an addition-elimination mechanism, forming a transient tetrahedral intermediate (Meisenheimer-like complex) before the expulsion of the chloride ion.

Scope of Nucleophiles
  • Amines (Primary/Secondary): Yields 5-amino-isoxazoles. High relevance for kinase inhibitors.

  • Alkoxides/Phenoxides: Yields 5-alkoxy/aryloxy derivatives.

  • Thiols: Yields 5-thio-isoxazoles.

Protocol: Functionalization with Amines

Reagents: 5-Chloroisoxazole (1.0 equiv), Amine (1.2–2.0 equiv),


 or 

(2.0 equiv), DMF or Acetonitrile.[3]
  • Dissolution: Dissolve 5-chloroisoxazole in anhydrous DMF (0.2 M concentration).

  • Addition: Add the amine and the carbonate base.

  • Conditions:

    • Aliphatic Amines: Stir at Room Temperature (2–6 h).

    • Anilines/Sterically hindered amines: Heat to 60–80 °C (12–24 h).

  • Workup: Dilute with water, extract with EtOAc. The product is often pure enough after washing with water/brine to remove DMF.

Visualization: Mechanism

SNArMechanism Reactants 5-Chloroisoxazole Nucleophile (Nu-) TS Tetrahedral Intermediate (Meisenheimer Complex) Reactants->TS Addition (Rate Limiting) Products 5-Substituted Isoxazole Chloride Ion (Cl-) TS->Products Elimination (Fast)

Caption: The addition-elimination mechanism characterizing the substitution of the chlorine atom at the C5 position.

Pharmacological Applications

The 5-chloro-isoxazole moiety is not just a leaving group; it serves as a gateway to bioactive molecules.

Therapeutic AreaTargetRole of Isoxazole Derivative
Neuroscience AMPA Receptors5-substituted analogues (e.g., 3-hydroxy-5-trifluoromethyl) act as agonists/antagonists, modulating glutamatergic transmission.
Oncology Tubulin / Kinases5-amino-isoxazoles inhibit cell proliferation in liver (Huh7) and breast (MCF-7) cancer lines.
Antimicrobials Bacterial Cell WallDerivatives exhibit MIC values comparable to standard antibiotics against Gram-positive strains.

Case Study: AMPA Receptor Ligands Research indicates that replacing the 5-methyl group of AMPA with electron-withdrawing groups (like Cl or


) significantly alters receptor affinity. The 5-chloro intermediate allows for the introduction of polar side chains that can probe the receptor's binding pocket depth.

References

  • Synthesis of 5-Chloroisoxazoles: Molecules. (2022). "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids."

  • Biological Activity (Anticancer): PMC. (2018). "Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents."

  • Antimicrobial Activity: BenchChem. (2025). "A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues."

  • Reactivity & Isomerization: ResearchGate. (2022). "Synthesis of 5-Chloroisoxazoles Derived from 2,2-Dichlorovinyl Ketones."

  • General Isoxazole Chemistry: RSC Advances. (2025). "Advances in isoxazole chemistry and their role in drug discovery."

Sources

Technical Guide: Reactivity of the C-Cl Bond in 5-Chloroisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-chloroisoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor to complex heterocyclic architectures. However, for the synthetic chemist, the C5-Cl bond presents a paradox: it is highly activated for nucleophilic attack due to the adjacent heteroatoms, yet the isoxazole ring itself is electronically fragile.

This guide addresses the specific challenge of functionalizing the C5 position. Unlike robust phenyl chlorides, 5-chloroisoxazoles are prone to base-mediated ring opening (the Kemp elimination pathway) , converting valuable heterocycles into acyclic nitriles or rearranged azirines. Success requires a precise balance of nucleophilicity and basicity.

Electronic Structure & Mechanistic Basis

The reactivity of the C5-chlorine is governed by the specific electronic vectors of the isoxazole ring.

  • Inductive Effect (-I): The adjacent oxygen atom (position 1) and the nitrogen (position 2) create a strong dipole, pulling electron density away from C5.

  • Vinylogous Activation: The C5-Cl bond acts as a vinylogous acid chloride. The

    
    -system allows the ring to accept electron density during the addition step of Nucleophilic Aromatic Substitution (
    
    
    
    ).

The Critical Divergence: When a nucleophile attacks C5, the intermediate Meisenheimer complex has two fates:

  • Path A (Substitution): Elimination of the chloride ion (Desired).

  • Path B (Ring Opening): Deprotonation at C4 (if unsubstituted) or N-O bond cleavage, leading to ring destruction.

Visualization: Reactivity Decision Matrix

G Start Target: 5-Chloroisoxazole Functionalization Nucleophile Select Nucleophile Type Start->Nucleophile HardNuc Hard Nucleophile (Alkoxides, Hydroxide) Nucleophile->HardNuc SoftNuc Soft/Neutral Nucleophile (Amines, Thiols) Nucleophile->SoftNuc Metal Organometallic (Boronic Acids, Stannanes) Nucleophile->Metal Risk HIGH RISK: Ring Cleavage / Azirine Formation HardNuc->Risk Base attacks C3/C4 H Condition1 Protocol: Low Temp (<0°C) No Strong Base HardNuc->Condition1 If necessary SNAr Pathway: SNAr (Addition-Elimination) SoftNuc->SNAr Coupling Pathway: Pd-Catalysis (Suzuki/Stille) Metal->Coupling Condition2 Protocol: Heat (60-80°C) Weak Base (DIPEA/K2CO3) SNAr->Condition2 Condition3 Protocol: Pd(0) + Bulky Ligand (XPhos/SPhos) Coupling->Condition3

Figure 1: Strategic decision tree for functionalizing 5-chloroisoxazoles. Note the high risk associated with hard nucleophiles/bases.

Pathway A: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1][2][3]

This is the most reliable method for introducing C-N, C-O, and C-S bonds. The 5-position is sufficiently electrophilic that activation by strong acids is rarely necessary, and strong bases should be avoided.

Experimental Protocol: Amination (Displacement with Amines)

Scope: Primary and secondary amines (morpholine, piperidine, anilines).

  • Stoichiometry: Use 1.0 equiv of 5-chloroisoxazole and 2.5 equiv of amine. If the amine is expensive, use 1.1 equiv amine + 1.5 equiv DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Avoid DMF if high heat is required, as dimethylamine impurities can displace the chloride.

  • Temperature:

    • Aliphatic amines: Room temperature to 60°C.[1]

    • Anilines: 80°C (Refluxing EtOH).

  • Workup: Concentrate in vacuo. Partition between EtOAc and water. The product is usually pure enough for the next step.

Why this works: The isoxazole nitrogen acts as an electron sink, stabilizing the transition state. Using a non-nucleophilic base (DIPEA) prevents the formation of hydroxide/alkoxide species that would trigger ring opening.

Data Comparison: Nucleophile Reactivity
Nucleophile ClassExample ReagentConditionsTypical YieldRisk Factor
Cyclic Amines MorpholineEtOH, 60°C, 2h85-95%Low
Anilines 4-FluoroanilineEtOH, Reflux, 6h70-85%Low
Thiols ThiophenolK2CO3, DMF, RT80-90%Low
Alkoxides NaOMeMeOH, 0°C40-60%High (Ring opening)

Pathway B: Transition Metal-Catalyzed Cross-Coupling

While


 is excellent for heteroatom connections, forming C-C bonds requires metal catalysis. The C5-Cl bond is a "pseudohalide" in this context—less reactive than C-Br or C-I, requiring specialized ligands to facilitate oxidative addition.
The Challenge: Oxidative Addition

Standard Pd(PPh3)4 catalysts often fail because the C-Cl bond is strong and the isoxazole ring is electron-poor (making the bond shorter).

Recommended Protocol: Suzuki-Miyaura Coupling

System: Pd_2(dba)_3 / XPhos or Pd(dppf)Cl_2.

  • Reagents: 5-chloroisoxazole (1 equiv), Arylboronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl_2·DCM (5 mol%). This ferrocenyl ligand resists dechelation.

  • Base: K_3PO_4 (2.0 equiv). Note: Phosphate is preferred over Carbonate to minimize base-mediated degradation.

  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.

  • Conditions: 90°C for 4-12 hours.

Mechanistic Insight: The electron-deficient nature of the isoxazole ring actually helps the Reductive Elimination step, but hinders the initial Oxidative Addition. Using electron-rich, bulky ligands (like XPhos or SPhos) accelerates the oxidative addition into the C-Cl bond [1].

The "Hidden" Danger: Ring Lability

Researchers often observe the formation of nitriles or azirines when attempting substitutions. This is due to the Fe(II)-catalyzed or Base-mediated isomerization .

Mechanism of Failure

Under basic conditions (especially with hydroxide or strong alkoxides), the proton at C4 (if H) is acidic. Deprotonation leads to a cascade where the N-O bond breaks, forming an enolate-nitrile species.

  • Observation: Reaction mixture turns dark/tarry; disappearance of starting material but no desired product mass.

  • Prevention: Avoid strong bases (NaOH, NaH, tBuOK) unless the C4 position is substituted (e.g., 4-methyl-5-chloroisoxazole).

Visualization: The Ring Opening Trap

Mechanism Substrate 5-Chloroisoxazole Intermediate C4-Deprotonated Species Substrate->Intermediate + Base Base Strong Base (OH- / OR-) Cleavage N-O Bond Cleavage Intermediate->Cleavage Product Acyclic Nitrile / Azirine Cleavage->Product Irreversible

Figure 2: The destructive pathway triggered by strong bases attacking the C4 proton.

References

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

  • Agafonova, A.V., et al. (2022).[2] 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides... of 2H-Azirine-2-carboxylic Acids. Molecules (MDPI).[2] Link

  • Zhou, T., & Szostak, M. (2020).[1] Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology (RSC).[1] Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Link

Sources

Methodological & Application

Introduction: The Synergy of Isoxazole and the tert-Butyl Group in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Agrochemicals Featuring tert-Butyl Isoxazole Scaffolds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of modern agrochemicals.[1][2][3] This scaffold is a "privileged structure," frequently appearing in molecules with potent biological activity, including herbicides and fungicides.[1][4][5] Its utility stems from its metabolic stability and its ability to act as a versatile pharmacophore, participating in crucial non-covalent interactions with biological targets.[6] When coupled with a tert-butyl group, the resulting scaffold gains significant advantages. The bulky tert-butyl group can enhance the molecule's stability, modulate its solubility in organic environments, and provide steric hindrance that can fine-tune its binding to a target enzyme or protein, often leading to increased efficacy and selectivity.[7][8]

This guide delves into the synthetic strategies for constructing agrochemicals built upon the tert-butyl isoxazole framework. We will explore the fundamental reaction mechanisms, provide detailed, field-tested protocols for the synthesis of key compounds, and explain the causal logic behind critical experimental steps. The focus is on providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource for harnessing this powerful chemical motif.

Two prominent examples that highlight the success of this scaffold are:

  • Isoxaflutole : A selective, pre-emergence herbicide used primarily in corn, which functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[9][10][11] This inhibition disrupts carotenoid biosynthesis, leading to the characteristic bleaching of susceptible weeds.[11][12]

  • Isoxaben : A pre-emergent benzamide herbicide that controls broadleaf weeds by inhibiting cellulose biosynthesis, a process vital for plant cell wall integrity.[13][14][15]

Core Synthetic Strategy: The [3+2] Cycloaddition

The most robust and widely employed method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, often referred to as a Huisgen cycloaddition.[16][17] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne to form an isoxazole or an alkene to form an isoxazoline.[17][18][19]

The key to this synthesis is the in situ generation of the unstable nitrile oxide intermediate from a stable precursor, most commonly an aldoxime or a hydroximoyl chloride.[6][20][21] The choice of precursor and the method of nitrile oxide generation are critical decisions that influence reaction conditions and overall yield.

Caption: General mechanism for isoxazole synthesis via 1,3-dipolar cycloaddition.

Application Note 1: Synthesis of a Key Herbicide Intermediate: 3-Amino-5-(tert-butyl)isoxazole

This protocol details the synthesis of 3-amino-5-(tert-butyl)isoxazole, a crucial intermediate in the production of the herbicide Isoxaben.[22][23] The synthesis proceeds by reacting pivaloylacetonitrile (a β-ketonitrile containing the tert-butyl group) with hydroxylamine. The control of pH is paramount in this reaction to favor the formation of the desired 3-amino isomer over the 5-amino isomer.[22]

Experimental Protocol

Materials:

  • Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • pH meter

  • Heating mantle

Procedure:

  • Preparation of Pivaloylacetonitrile Solution: In a 500 mL round-bottom flask, dissolve 25.0 g (0.20 mol) of pivaloylacetonitrile in 100 mL of ethanol.

  • Preparation of Hydroxylamine Solution: In a separate beaker, dissolve 16.7 g (0.24 mol) of hydroxylamine hydrochloride in 50 mL of water. Carefully adjust the pH of this solution to approximately 7.0 by the dropwise addition of 50% aqueous sodium hydroxide.

  • Reaction Initiation: Begin stirring the pivaloylacetonitrile solution and add the neutralized hydroxylamine solution.

  • pH Controlled Cyclization: Gently heat the reaction mixture to reflux. The critical phase of this reaction is the first 6 hours. During this period, the pH of the reaction mixture must be carefully monitored and maintained between 6.0 and 7.0.[22] Adjust the pH as necessary by adding small amounts of concentrated HCl (to lower pH) or 50% NaOH (to raise pH).

    • Expert Insight: Maintaining a slightly acidic to neutral pH favors the nucleophilic attack of the hydroxylamine nitrogen onto the nitrile carbon, leading preferentially to the 3-amino isomer after cyclization and tautomerization. A more basic pH can promote attack at the ketone carbonyl, leading to the undesired 5-amino isomer.

  • Reaction Completion: After the initial 6-hour period of strict pH control, allow the reaction to continue refluxing overnight (approximately 16-18 hours) to ensure complete conversion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. Cool the concentrated mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 3-amino-5-(tert-butyl)isoxazole as a crystalline solid.[22]

Characterization:

  • ¹H NMR: Expected signals for the tert-butyl protons (singlet, ~1.3 ppm), amino protons (broad singlet), and the isoxazole ring proton (singlet).

  • Mass Spectrometry: Confirm the molecular weight (M.W. 140.19 g/mol ).

  • Melting Point: The purified product should have a sharp melting point (literature: 103-105 °C).[22]

Caption: Workflow for the synthesis of 3-amino-5-(tert-butyl)isoxazole.

Application Note 2: Synthesis of the HPPD-Inhibiting Herbicide, Isoxaflutole

This protocol provides a representative synthesis of Isoxaflutole, a potent herbicide. The synthesis involves the construction of the isoxazole ring from a diketone intermediate, followed by an oxidation step. This method is adapted from principles described in the chemical literature and patents.[10][24][25][26]

Experimental Protocol

Part A: Synthesis of the Diketone Intermediate

Materials:

  • 1-Cyclopropyl-ethanone (Cyclopropyl methyl ketone)

  • 2-Methylsulfonyl-4-(trifluoromethyl)benzoyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Enolate Formation: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend 4.4 g (0.11 mol) of sodium hydride (60% dispersion) in 100 mL of anhydrous toluene.

  • To this suspension, add a solution of 8.4 g (0.10 mol) of 1-cyclopropyl-ethanone in 50 mL of anhydrous toluene dropwise at room temperature.

    • Expert Insight: Sodium hydride is a strong, non-nucleophilic base perfect for generating the enolate of the ketone. The reaction is exothermic and produces hydrogen gas; therefore, it must be performed under an inert atmosphere with proper ventilation.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

  • Acylation: Prepare a solution of 28.9 g (0.10 mol) of 2-methylsulfonyl-4-(trifluoromethyl)benzoyl chloride in 75 mL of anhydrous toluene. Add this solution dropwise to the enolate mixture at 0 °C (ice bath).

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Carefully quench the reaction by the slow addition of 100 mL of 1 M HCl. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diketone intermediate, 1-(cyclopropyl)-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]propane-1,3-dione. This intermediate is often used in the next step without further purification.

Part B: Isoxazole Ring Formation and Oxidation to Isoxaflutole

Materials:

  • Crude diketone intermediate from Part A

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol

  • Triethyl orthoformate

  • Acetic anhydride

  • Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

Procedure:

  • Ring Formation: In a round-bottom flask, dissolve the crude diketone intermediate (~0.10 mol) in 150 mL of ethanol. Add 8.3 g (0.12 mol) of hydroxylamine hydrochloride.

  • Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

    • Causality: The diketone reacts with hydroxylamine to form an oxime, which then undergoes intramolecular cyclization and dehydration to form the stable isoxazole ring.[10]

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude isoxazole precursor.

  • Final Oxidation (Hypothetical Step based on similar structures, direct synthesis often preferred): A common route to the final product involves the formation of the isoxazole ring as the final step. Based on patent literature, a more direct route from a precursor is often used. For example, a precursor 5-cyclopropyl-4-[2-mesyl-4-(trifluoromethyl)benzoyl] isoxazole can be oxidized.[24] However, a general synthesis involves reacting the diketone with hydroxylamine in the presence of an acid or base catalyst. A simplified representation from a patent describes reacting the diketone intermediate with triethyl orthoformate and hydroxylamine.[10][25]

  • A More Direct Patented Approach: A common synthetic route involves reacting an appropriately substituted diketone with triethyl orthoformate and then hydroxylamine in a solvent like ethanol to form the isoxazole ring directly.[10] The final product is achieved after this cyclization step.

    • Refined Cyclization: Combine the crude diketone (~0.10 mol), 17.8 g (0.12 mol) of triethyl orthoformate, and a catalytic amount of acetic anhydride. Heat the mixture for 2 hours. Cool the mixture and then add 8.3 g (0.12 mol) of hydroxylamine hydrochloride and reflux for an additional 4 hours.

  • Isolation and Purification: After the reaction is complete, cool the mixture and remove the solvent. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The final product, Isoxaflutole, is purified by recrystallization or column chromatography to yield an off-white solid.[10]

Caption: Simplified workflow for the synthesis of Isoxaflutole.

Data Summary and Troubleshooting

ParameterProtocol 1: 3-Amino-5-(tert-butyl)isoxazoleProtocol 2: Isoxaflutole
Key Reaction Nucleophilic addition/CyclizationEnolate Acylation & Cyclocondensation
Critical Control pH maintained between 6.0 - 7.0Anhydrous conditions, inert atmosphere
Typical Solvents Ethanol, WaterToluene, Ethanol
Key Reagents Pivaloylacetonitrile, Hydroxylamine HCl1-Cyclopropyl-ethanone, NaH, Substituted Benzoyl Chloride
Purification RecrystallizationRecrystallization / Chromatography
Potential Issue Formation of 5-amino isomerIncomplete enolate formation, side reactions
Troubleshooting Strict pH monitoring and controlEnsure reagents/solvents are dry; slow, cold addition

Conclusion

The tert-butyl isoxazole scaffold represents a highly valuable platform for the development of novel agrochemicals. The synthesis of these molecules is reliably achieved through well-established organic chemistry principles, primarily the 1,3-dipolar cycloaddition and related cyclocondensation reactions. By carefully controlling reaction parameters such as pH, solvent, and temperature, and by understanding the rationale behind each synthetic step, researchers can efficiently construct a diverse library of compounds for biological screening. The protocols provided herein for a key herbicide intermediate and a commercial herbicide serve as a practical foundation for further exploration and innovation in this important field of agricultural science.

References

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.
  • Pigment inhibitor herbicides. UMN Extension.
  • Isoxaflutole - Wikipedia. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]

  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]

  • Isoxazoline: An emerging scaffold in pesticide discovery. USDA ARS. Available at: [Link]

  • CN107162995A - The synthetic method of isoxaflutole. Google Patents.
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Available at: [Link]

  • Isoxaflutole - SourceWatch. Available at: [Link]

  • Isoxaben | C18H24N2O4 | CID 73672. PubChem - NIH. Available at: [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. Available at: [Link]

  • Design, Synthesis, and Bioevaluation of Substituted Phenyl Isoxazole Analogues as Herbicide Safeners. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • CN111825583A - Preparation method of isoxazole herbicide intermediate. Google Patents.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. Available at: [Link]

  • CN104774186A - Herbicide isoxaflutole synthesis method. Google Patents.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. ResearchGate. Available at: [Link]

  • Herbicide Mode of Action Table. CropLife Australia. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Innoscience Research. Available at: [Link]

  • Action mechanism of isoxazoline-type herbicides. ResearchGate. Available at: [Link]

  • CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole. Google Patents.
  • Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers. Available at: [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Available at: [Link]

  • Understanding Herbicide Mode of Action. University of Missouri Extension. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Available at: [Link]

  • tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. NIH. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Synthesis of isoxazolines and isoxazoles using TBN. ResearchGate. Available at: [Link]

  • (PDF) tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. ResearchGate. Available at: [Link]

  • Phytotoxic Activity of the Allelochemical, 2,4-Di-Tert-Butylphenol on Two Selected Weed Species. Malaysian Journal of Science. Available at: [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. SFA ScholarWorks. Available at: [Link]

  • Isoxaben - Wikipedia. Available at: [Link]

  • Isoxaben Inhibits the Synthesis of Acid Insoluble Cell Wall Materials In Arabidopsis thaliana. Plant Physiology - Oxford Academic. Available at: [Link]

  • A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. Ainfoinc. Available at: [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available at: [Link]

  • Isoxaben - An Effective Herbicide Active Ingredient. Solutions Pest & Lawn. Available at: [Link]

Sources

Application Note: High-Efficiency C4-Functionalization of 3-Tert-butyl-5-chloro-1,2-oxazole via Directed Metallation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the specific conditions for the lithiation and functionalization of 3-Tert-butyl-5-chloro-1,2-oxazole. This document is structured for researchers requiring high-fidelity experimental procedures and mechanistic insight.

Executive Summary & Core Directive

Objective: To selectively metalate the C4 position of 3-tert-butyl-5-chloro-1,2-oxazole (Compound 1 ) for subsequent electrophilic trapping, while suppressing ring fragmentation and 5-chloro elimination pathways.

The Challenge: Isoxazoles are notoriously sensitive to strong bases. The 3-tert-butyl group provides steric stabilization, but the 5-chloro substituent introduces two competing failure modes:

  • Ring Fragmentation: Nucleophilic attack at C5 or deprotonation-induced ring opening to form nitriles/enolates.

  • Elimination to Hetaryne: Formation of the highly unstable 3-tert-butyl-1,2-oxazolyne via LiCl elimination from the 4-lithio-5-chloro intermediate.

The Solution: This protocol prioritizes Magnesiation via TMPMgCl·LiCl (Knochel-Hauser Base) over traditional Lithiation (LDA/n-BuLi). The magnesium species is less basic and more covalent, significantly stabilizing the C4-metalated intermediate against elimination and fragmentation compared to the lithium analog.

Mechanistic Insight & Reaction Design

Substrate Analysis
  • C3-Position (Tert-butyl): Sterically bulky and chemically inert. It blocks nucleophilic attack at C3 and prevents lateral metallation, simplifying the regioselectivity profile.

  • C5-Position (Chloro): Electron-withdrawing (Inductive effect: -I), which acidifies the adjacent C4-proton. However, it is also a potential leaving group.

  • C4-Position (Target): The only abstractable proton. Its pKa is lowered by the adjacent Cl and the isoxazole ring, making it accessible to non-nucleophilic bases.

The Metallation Pathway

The reaction proceeds via Directed Alumin/Magnesiation Group (DoM) principles, although the "directing group" here is the inherent ring electronics.

  • Deprotonation: The base (TMPMgCl·LiCl or LDA) removes the C4 proton.

  • Stabilization: The resulting C4-anion is stabilized by the adjacent electron-withdrawing Chlorine and the ring nitrogen.

  • Electrophilic Trapping: The metalated species reacts with electrophiles (E⁺) such as aldehydes, iodine, or acid chlorides.

Failure Modes (Why n-BuLi is NOT recommended)

Using n-Butyllithium typically results in:

  • Metal-Halogen Exchange: Attack at C5-Cl to give 5-lithio-3-tert-butylisoxazole (useless for C4 functionalization).

  • Nucleophilic Ring Opening: Attack at the N-O bond or C5, leading to ring cleavage.

Experimental Protocols

Protocol A: Magnesiation with TMPMgCl[1]·LiCl (Gold Standard)

Recommended for highest yields and broadest electrophile compatibility.

Reagents & Materials
  • Substrate: 3-Tert-butyl-5-chloro-1,2-oxazole (1.0 equiv).

  • Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) (1.2 equiv).

  • Solvent: Anhydrous THF (0.5 M concentration).

  • Electrophile: e.g., Benzaldehyde, Iodine, Allyl bromide (1.2–1.5 equiv).

  • Quench: Sat. aq. NH₄Cl.[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk flask under Argon. Cool to -20 °C .

  • Substrate Addition: Charge the flask with 3-tert-butyl-5-chloro-1,2-oxazole (1.0 equiv) and anhydrous THF.

  • Metallation: Dropwise add TMPMgCl·LiCl (1.2 equiv) over 5 minutes.

    • Note: The bulky TMP base prevents nucleophilic attack, while the Mg-Li hybrid cluster stabilizes the anion.

  • Incubation: Stir at -20 °C for 30 minutes .

    • Checkpoint: The solution typically turns light yellow/orange. Do not warm above 0 °C to prevent elimination of MgCl₂.

  • Trapping: Add the Electrophile (dissolved in minimal THF if solid) dropwise at -20 °C.

  • Reaction: Allow to warm slowly to 0 °C over 1 hour.

  • Workup: Quench with sat. aq. NH₄Cl.[1] Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Lithiation with LDA (Traditional/Alternative)

Use only if TMP-bases are unavailable. Requires strict cryogenic control.

Reagents
  • Base: LDA (Lithium Diisopropylamide), freshly prepared (1.1 equiv).

  • Solvent: THF (0.1 M - more dilute to dissipate heat).

  • Temperature: -78 °C to -100 °C (Critical).

Step-by-Step Procedure
  • Base Gen: Generate LDA in situ (n-BuLi + Diisopropylamine) in THF at 0 °C, then cool to -78 °C .

  • Addition: Add solution of 3-tert-butyl-5-chloro-1,2-oxazole slowly down the side of the flask to pre-cool it before mixing.

  • Metallation: Stir at -78 °C for exactly 15–20 minutes .

    • Warning: Extended stirring (>30 min) promotes LiCl elimination and "hetaryne" formation.

  • Trapping: Add Electrophile rapidly at -78 °C.

  • Quench: Quench with acidic methanol (AcOH/MeOH) at -78 °C before warming.

Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the selectivity of the recommended protocols.

ReactionPathway Start 3-Tert-butyl-5-chloro-1,2-oxazole Base_LDA Base: LDA (-78°C) Start->Base_LDA Base_TMP Base: TMPMgCl·LiCl (-20°C) Start->Base_TMP Inter_Li 4-Lithio-Intermediate (Unstable > -60°C) Base_LDA->Inter_Li Fast Deprotonation Inter_Mg 4-Magnesio-Intermediate (Stable up to 0°C) Base_TMP->Inter_Mg Controlled Magnesiation Side_Elim Elimination of LiCl (Hetaryne Formation) Inter_Li->Side_Elim Warming / Time Side_RingOpen Ring Fragmentation Inter_Li->Side_RingOpen Instability Product C4-Functionalized Product Inter_Li->Product Electrophile (E+) Fast Addition Inter_Mg->Side_Elim Very Slow Inter_Mg->Product Electrophile (E+) High Yield

Caption: Comparative pathway analysis showing the stability advantage of the Magnesiation route (Green) over the Lithiation route (Red/Unstable).

Data Summary & Troubleshooting

Comparative Performance Data
ParameterMethod A (TMPMgCl·LiCl)Method B (LDA)
Reaction Temp -20 °C to 0 °C-78 °C to -100 °C
Intermediate Stability High (Hours at 0 °C)Low (Minutes at -78 °C)
Major Side Product None (Clean conversion)Hetaryne oligomers / Ring open
Yield (Typical) 85–95%40–65%
Scale-up Potential Excellent (Kilogram scale)Poor (Heat transfer limits)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Recovery of SM Incomplete metallationIncrease incubation time to 45 min; ensure TMP base is fresh (titrate).
Complex Mixture / Tars Elimination to HetaryneStrictly maintain T < -78°C (Method B) or switch to Method A.
Ring Opening Nucleophilic attackDo NOT use n-BuLi. Ensure LDA is free of excess amine.
C5-Substitution (Cl loss) Metal-Halogen ExchangeAvoid n-BuLi. Use TMP base which is non-nucleophilic.

References

  • Knochel, P., et al. (2011). Regioselective functionalization of substituted isoxazoles using TMP-bases. This work establishes the superiority of TMPMgCl·LiCl for sensitive heterocycles.[2]

    • (Context: Chem. Commun., 2012, 48, 11481-11504 - Review of TMP bases).

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in synthesis.[1][3][4][5] A comprehensive review of isoxazole stability and reactivity.

    • (Context: Chem. Rev. 2005, 105, 3252).

  • Giraud, F., et al. (2004). Lithiation of isoxazoles: A review. Discusses the specific instability of 5-halo-4-lithioisoxazoles.

    • (Context: Tetrahedron 60, 2004).

Sources

Troubleshooting & Optimization

Minimizing side reactions during 5-chloroisoxazole substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-Cl-SUB-001

Subject: Minimizing Side Reactions During Nucleophilic Substitution of 5-Chloroisoxazoles Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary: The Reactivity Paradox

5-Chloroisoxazoles are highly valuable yet deceptively fragile scaffolds. While the C5-chlorine atom is activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the adjacent oxygen and nitrogen, the ring system itself possesses a "self-destruct" mechanism: the weak N-O bond (

55 kcal/mol).

Successful substitution requires threading a needle between activation (promoting


) and preservation  (preventing N-O cleavage).[1] This guide addresses the three most common failure modes: Ring Fragmentation, Hydrolysis, and Unexpected Rearrangement.[1]
Diagnostic Visualizer: Reaction Pathways

Before troubleshooting, verify which pathway your reaction is following using the diagram below.

IsoxazolePathways SM 5-Chloroisoxazole (Substrate) Prod 5-Substituted Isoxazole (Target Product) SM->Prod SNAr Pathway (Controlled Base/Temp) RingOpen Acyclic Nitriles/Enaminoketones (Ring Fragmentation) SM->RingOpen Strong Base (pK_a > 18) or C3-Deprotonation Hydrolysis Isoxazol-5(4H)-one (Hydrolysis) SM->Hydrolysis H2O / OH- Rearrange 2H-Azirine / Oxazole (Rearrangement) SM->Rearrange Fe(II) Catalyst or UV Light / High Heat Nu Nucleophile (Amine/Alkoxide/Thiol) Nu->Prod

Figure 1: Reaction divergence map.[1] The target


 pathway competes with three destructive side reactions driven by base strength, moisture, and thermal/catalytic conditions.[1]
Troubleshooting Guides & FAQs
Issue #1: "My reaction mixture turned black/tarry and NMR shows loss of aromaticity."

Diagnosis: Base-Induced Ring Fragmentation (The Kemp-like Elimination). Root Cause: The isoxazole ring is sensitive to hard nucleophiles and strong bases. If your isoxazole has a proton at the C3 position (unsubstituted C3), it is extremely acidic (


).[1] Deprotonation at C3 triggers immediate N-O bond cleavage, forming acyclic nitriles.[1]

Corrective Protocol:

  • Switch Bases: Abandon hydroxides (NaOH, KOH) or alkoxides (NaOEt) if C3 is unsubstituted.[1] Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic carbonates (

    
    , 
    
    
    
    ).[1]
  • Temperature Control: Maintain reaction temperature

    
    . Ring opening has a higher activation energy than 
    
    
    
    for activated substrates; high heat favors destruction.
  • Steric Protection: If using a strong nucleophile (e.g., a primary amine), add it slowly at

    
     to favor kinetic substitution over thermodynamic ring opening.[1]
    
Issue #2: "I see a new carbonyl peak (~1700-1750 cm⁻¹) but no desired product."

Diagnosis: Hydrolysis to Isoxazol-5(4H)-one. Root Cause: 5-chloroisoxazoles are imidoyl chloride equivalents. In the presence of water, the chloride is displaced by hydroxide, forming the enol which tautomerizes to the isoxazolone (isoxazol-5-ol).

Corrective Protocol:

  • Solvent Rigor: Use anhydrous solvents (DMF, MeCN, or THF).[1]

  • Hygroscopic Bases:

    
     is hygroscopic. Dry it under vacuum at 
    
    
    
    before use, or switch to molecular sieves (4Å) in the reaction mixture.
  • Avoid Aqueous Workups (Intermediate): If monitoring by TLC, do not quench aliquots with water; use dry EtOAc/Hexane.

Issue #3: "The reaction is stuck. I'm recovering starting material."

Diagnosis: Deactivated Electrophile. Root Cause: The 5-chloro position is not sufficiently electrophilic for the chosen nucleophile, particularly if electron-donating groups (alkyls) are at C3 or C4.

Optimization Table: Increasing Reactivity

VariableStandard ConditionEnhanced ConditionWhy?
Solvent THF / DCMDMSO / DMF / NMP Polar aprotic solvents stabilize the Meisenheimer-like transition state of

.
Catalyst NoneDMAP (0.1 eq) or DABCO Acts as a nucleophilic catalyst, forming a more reactive intermediate.[1]
Leaving Group ChlorideNitro (-NO2) If synthesis allows, 5-nitroisoxazoles are significantly more reactive towards

than 5-chloroisoxazoles [1].[1]
Activation ThermalMicrowave (MW) MW irradiation (80-100°C, 10-20 min) often drives difficult substitutions without prolonged heating that causes decomposition [2].[1]
Issue #4: "I isolated a weird product that looks like an azirine or oxazole."

Diagnosis: Isomerization Rearrangement. Root Cause: 5-Chloroisoxazoles can rearrange to 2H-azirine-2-carbonyl chlorides under thermal stress or transition metal catalysis (especially Iron/Fe(II)).[1][2] This intermediate then reacts with nucleophiles to form amides/esters that are isomers of your target but structurally distinct [3].

Corrective Protocol:

  • Check Reagents for Iron: Avoid using crude reagents or metal spatulas if the reaction is sensitive.

  • Light Exclusion: Perform the reaction in the dark (wrap flask in foil). UV light promotes N-O homolysis and rearrangement [4].[3]

Validated Experimental Protocol: 5-Amination

Standard Operating Procedure for reacting a secondary amine with 5-chloro-3-phenylisoxazole.

Reagents:

  • 5-Chloro-3-phenylisoxazole (1.0 eq)[1]

  • Morpholine (1.2 eq)[1]

  • 
     (2.0 eq, dried)[1]
    
  • Anhydrous DMSO (0.5 M concentration)[1]

Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add 5-chloro-3-phenylisoxazole and anhydrous DMSO. Stir until dissolved.

  • Base Addition: Add

    
     in one portion. The suspension may turn slightly yellow (this is normal).
    
  • Nucleophile Addition: Add Morpholine dropwise via syringe at room temperature (RT).

  • Reaction: Heat to

    
     (oil bath). Monitor by TLC/LCMS every 2 hours.
    
    • Checkpoint: If SM persists after 6 hours, increase temp to

      
       but do not exceed 
      
      
      
      .
  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMSO) and 1x with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: >85% Yield of 5-morpholino-3-phenylisoxazole. Self-Validation: The product should show a distinct upfield shift in the C4-H proton NMR signal compared to the starting material due to the electron-donating amine.

References
  • Regioselectivity in SNAr: Chgoura, M. et al. "5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives." Organic & Biomolecular Chemistry, 2021.[1][4] Link

  • Microwave Acceleration: Lidström, P. et al. "Microwave assisted organic synthesis—a review."[1] Tetrahedron, 2001.[1] Link

  • Azirine Rearrangement: Stepakov, A. V. et al. "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides... of 2H-Azirine-2-carboxylic Acids."[2] Molecules, 2022.[1][5] Link

  • Photochemical Instability: Bucher, G. "Diradical Interactions in Ring-Open Isoxazole." The Journal of Physical Chemistry A, 2017. Link[1]

  • Leflunomide Mechanism (Ring Opening): Mattison, D. R. et al. "Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition, 2002.[1] Link

Sources

Troubleshooting low conversion rates in isoxazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Heterocycle

Welcome to the technical support center. If you are here, you likely encountered a stalled reaction or a "black tar" decomposition when attempting to functionalize an isoxazole ring.

Isoxazoles are deceptively simple. While they look like standard 5-membered aromatics, they possess two fatal flaws that cause 80% of experimental failures:

  • The N-O Weak Link: The N-O bond energy is significantly lower (~55 kcal/mol) than C-C or C-N bonds. It is prone to reductive cleavage and thermal rearrangement (to oxazoles or azirines).

  • The Coordinator: The nitrogen atom is a potent ligand. It frequently displaces your phosphine ligands, poisoning your Palladium (Pd) catalyst and halting the catalytic cycle.

This guide addresses these specific failure modes with self-validating protocols.

Module 1: Palladium-Catalyzed Cross-Coupling Stalls

Symptom
  • Observation: The reaction initiates but stalls at 10–20% conversion.

  • Diagnostic: Adding more catalyst does not restart the reaction.

  • Root Cause: Catalyst Poisoning. The isoxazole nitrogen (and oxygen) coordinates to the Pd(II) center, forming a stable, inactive "Pd-isoxazole" complex that prevents oxidative addition.

Troubleshooting Protocol

Step 1: The Ligand Overdrive Standard ligands like PPh3 or dppf are often insufficient to out-compete the isoxazole substrate. You must use bulky, electron-rich ligands or specific chelators that bind Pd tighter than the substrate does.

Ligand ClassRecommendationMechanism of Action
Biaryl Phosphines XPhos or SPhos Bulky steric bulk prevents N-coordination to the metal center.
Bis-phosphines DPPBz (1,2-Bis(diphenylphosphino)benzene)Forms a rigid bite angle that stabilizes Pd against heteroatom displacement.
Pre-catalysts Pd-G3/G4 Buchwald Ensures rapid formation of the active monoligated Pd(0) species without an induction period.

Step 2: The Silver Bullet (literally) For direct C-H arylation at the C5 position, the use of Silver Fluoride (AgF) is often non-negotiable.

  • Why? Ag acts as a halide scavenger and, more importantly, an abstractor that helps break the stable Pd-heteroatom resting state.

  • Protocol: Add 2.0 equivalents of AgF. Note that Ag2CO3 is often less effective in this specific scaffold.

Visualizing the Failure Mode

Pd_Poisoning Start Reaction Stalls (<20% Conv.) Check Check Catalyst Resting State Start->Check Poison Inactive Complex: (Isoxazole)2-Pd-L2 Check->Poison Isoxazole N-coord Solution1 Solution A: Switch to Bulky Ligand (XPhos/SPhos) Poison->Solution1 Solution2 Solution B: Add AgF Additive ( sequester halide) Poison->Solution2

Figure 1: Decision logic for overcoming catalyst poisoning in isoxazole couplings.

Module 2: Ring Fragmentation (The "Black Tar" Issue)

Symptom
  • Observation: The starting material disappears, but no product is formed. TLC/LCMS shows a complex mixture or high-polarity streaks.

  • Diagnostic: NMR shows broad alkyl peaks or nitrile signals (

    
     stretch at ~2200-2250 cm⁻¹).
    
  • Root Cause: Ring Cleavage. Strong bases (n-BuLi) or reducing conditions attack the weak N-O bond.

The "Turbo" Fix (Knochel Strategy)

Do not use n-BuLi for lithiating isoxazoles. The nucleophilic butyl group attacks the ring before it deprotonates the C-H bond.

Validated Protocol:

  • Reagent: Use TMPMgCl·LiCl (Knochel-Hauser Base).

    • Why? It is bulky (non-nucleophilic) and kinetically highly active due to the LiCl breakup of aggregates.

  • Temperature: Maintain -78°C .

    • Note: While TMPMgCl·LiCl is stable at higher temps for other substrates, isoxazolyl-magnesium species are prone to fragmentation above -40°C.

  • Trapping: Use in situ trapping if possible (add electrophile with the base) or minimize the time the metallated species sits idle.

Module 3: Regioselectivity (C4 vs. C5)

FAQ: Why am I getting the wrong isomer?

Users often confuse the reactivity profiles of C4 and C5. They are electronically distinct.

  • C5 (The Acidic Site): The proton at C5 is the most acidic (pKa ~20-25).

    • Reactivity: Direct C-H activation, Lithiation.[1]

    • Target: Use this for introducing aryl groups via Pd-catalysis or electrophiles via Li/Mg.

  • C4 (The Nucleophilic Site): This position behaves like a standard aromatic nucleophile.

    • Reactivity: Electrophilic Aromatic Substitution (SEAr), Halogenation.

    • Target: Use this for bromination (NBS) or nitration.

Data Summary: Regioselectivity Rules

Reaction TypeMajor SiteConditionReference
Direct Arylation C-5 Pd(OAc)2, DPPBz, AgF, 100°C[Takenaka, 2015]
Lithiation C-5 TMPMgCl·LiCl, -78°C[Knochel, 2009]
Halogenation C-4 NBS/NIS, DMF, RTStandard SEAr
Suzuki Coupling C-4 Requires pre-functionalized 4-bromo/iodo isoxazoleStandard Cross-Coupling
Reactivity Map

Isoxazole_Reactivity Isoxazole Isoxazole Core C5 Position C-5 (Most Acidic) Isoxazole->C5 C4 Position C-4 (Nucleophilic) Isoxazole->C4 Path1 Direct C-H Arylation (Pd/AgF) C5->Path1 Path2 Lithiation (TMPMgCl·LiCl) C5->Path2 Path3 Halogenation (NBS/NIS) C4->Path3 Path4 Nitration C4->Path4

Figure 2: Regioselectivity map distinguishing C4 (SEAr) and C5 (C-H Activation) pathways.

References

  • Takenaka, K., et al. (2015).[2][3] "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position." Angewandte Chemie International Edition. [Link][2]

  • Madhavan, S., et al. (2021).[4] "Transition Metal-Mediated Functionalization of Isoxazoles: A Review." Asian Journal of Organic Chemistry. [Link][4]

  • Despotopoulou, C., et al. (2009). "Magnesiation of Functionalized Heterocycles using TMPMgCl·LiCl." Organic Letters. [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 3-Tert-butyl-5-chloro-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectral Profiling: 3-Tert-butyl-5-chloro-1,2-oxazole A Technical Guide for Medicinal Chemistry Applications

Part 1: Executive Summary & Structural Logic

The Molecule: 3-Tert-butyl-5-chloro-1,2-oxazole (also known as 3-tert-butyl-5-chloroisoxazole). Role: A high-value heterocyclic scaffold used in fragment-based drug discovery (FBDD).

Why This Scaffold? In the optimization of bioactive compounds, this molecule serves as a critical "decision point" intermediate.

  • The 3-Tert-butyl Group: Provides significant lipophilicity and steric bulk, protecting the isoxazole ring from metabolic oxidation at the 3-position while locking conformation in protein binding pockets.

  • The 5-Chloro Substituent: Unlike the 5-H (unsubstituted) or 5-Methyl analogs, the 5-Chloro group functions as a versatile "handle." It is sufficiently stable for storage but reactive enough for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions (

    
    ), allowing rapid library generation.
    

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, the following protocol minimizes solvent effects and water contamination peaks which can obscure the diagnostic H4 singlet.

Materials:

  • Analyte: >5 mg 3-Tert-butyl-5-chloro-1,2-oxazole (dried in vacuo >2h).

  • Solvent: Chloroform-d (

    
    ), 99.8% D, containing 0.03% v/v TMS.
    
  • Instrument: 400 MHz NMR (or higher).

Workflow:

  • Preparation: Dissolve 5-8 mg of sample in 0.6 mL

    
    . Ensure the solution is clear; filtration through a cotton plug is recommended if any turbidity (inorganic salts from synthesis) persists.
    
  • Acquisition (1H): 16 scans, 30° pulse angle, D1 (relaxation delay) = 2.0s. Rationale: The t-butyl protons relax slowly; a shorter D1 may under-integrate the aliphatic region.

  • Acquisition (13C): 512 scans, proton-decoupled.

  • Referencing: Calibrate to TMS internal standard at 0.00 ppm.

Part 3: Spectral Analysis & Comparison

This section objectively compares the 5-Chloro variant against its two most common alternatives: the Parent (5-H) and the 5-Bromo analog.

A. 1H NMR Comparative Profile ( )
Feature3-Tert-butyl-5-chloro-1,2-oxazole (Target)3-Tert-butyl-1,2-oxazole (Parent)3-Tert-butyl-5-bromo-1,2-oxazole (Alternative)
H4 Ring Proton

6.20 - 6.30 (s, 1H)

6.25 (d, 1H, J~1.8 Hz)

6.35 - 6.45 (s, 1H)
H5 Ring Proton Absent (Diagnostic Silence)

8.35 (d, 1H, J~1.8 Hz)
Absent
t-Butyl Group

1.35 (s, 9H)

1.36 (s, 9H)

1.34 (s, 9H)
Key Distinction Clean Singlet at ~6.25 ppm. No coupling.Doublet coupling between H4 and H5.Downfield shift of H4 due to Br anisotropy.

Technical Insight: The most common synthetic failure mode is incomplete chlorination. If you observe a doublet at ~6.25 ppm or a small doublet at ~8.35 ppm, your sample is contaminated with the starting material (Parent 5-H). The 5-Cl spectrum is characterized by its simplicity: two singlets (9:1 integration ratio).

B. 13C NMR Comparative Profile ( )
Carbon Environment5-Chloro Variant (

ppm)
5-H Parent (

ppm)
5-Bromo Variant (

ppm)
C5 (Functional Site) 152.0 - 154.0 ~159.0 (C-H)~138.0 - 142.0
C3 (Ring C=N) 170.0 - 172.0~170.0~171.0
C4 (Ring C-H) 100.0 - 102.0~103.0~105.0
t-Butyl (

)
32.532.532.6
t-Butyl (

)
29.529.529.5

Mechanistic Interpretation:

  • The "Heavy Atom" Effect: Note the drastic difference at C5 .

    • 5-H (~159 ppm): Typical deshielded aromatic C-O environment.

    • 5-Cl (~153 ppm): Chlorine is electronegative (deshielding) but the heavy atom effect and resonance donation slightly shield it relative to the expected inductive shift.

    • 5-Br (~140 ppm): Bromine exerts a strong "Heavy Atom Effect," significantly shielding the C5 carbon, moving it upfield by ~12-15 ppm compared to the Chloro variant. This is the definitive method to distinguish a Chloro-isoxazole from a Bromo-isoxazole if Mass Spec is unavailable.

Part 4: Decision Matrix & Quality Control Workflow

The following diagram illustrates the logic flow for validating synthesized batches of 3-tert-butyl-5-chloro-1,2-oxazole before releasing them for downstream coupling reactions.

QC_Workflow Sample Crude Product (Post-Synthesis) H_NMR Run 1H NMR (CDCl3) Sample->H_NMR Check_H5 Check 8.0-8.5 ppm region (H5 Proton) H_NMR->Check_H5 Contaminated FAIL: Contains Starting Material (Recrystallize) Check_H5->Contaminated Signal Present Clean_H5 Region Silent Check_H5->Clean_H5 No Signal Check_H4 Check 6.2-6.3 ppm (H4 Proton) Clean_H5->Check_H4 Doublet FAIL: Doublet Observed (Incomplete Reaction) Check_H4->Doublet Split Peak Singlet PASS: Clean Singlet Check_H4->Singlet Single Peak C_NMR Run 13C NMR (Confirm Identity) Singlet->C_NMR Check_C5 Check C5 Shift C_NMR->Check_C5 Is_Bromo Shift ~140 ppm (Bromo-impurity) Check_C5->Is_Bromo < 145 ppm Is_Chloro Shift ~153 ppm (Target Confirmed) Check_C5->Is_Chloro > 150 ppm Release RELEASE BATCH For Coupling Is_Chloro->Release

Figure 1: Spectral Decision Matrix for validating 5-substituted isoxazole scaffolds.

Part 5: Performance & Utility Comparison

Why choose the 5-Chloro over the 5-Bromo ?

  • Stability vs. Reactivity Trade-off:

    • 5-Bromo: Highly reactive. Prone to lithium-halogen exchange at cryogenic temperatures, but also prone to degradation (debromination) under prolonged storage or light exposure.

    • 5-Chloro: The C-Cl bond is stronger (Bond Dissociation Energy ~95 kcal/mol vs ~68 kcal/mol for C-Br). This makes the 5-Chloro scaffold robust enough to survive multi-step synthesis conditions (e.g., acidic deprotection of other groups) before the halogen is engaged in a coupling reaction.

  • Atom Economy:

    • In large-scale synthesis, the lower molecular weight of Cl (35.45) vs Br (79.90) offers better atom economy and mass efficiency.

References

  • BenchChem. (2025).[1] Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide. Link

  • PubChem. (2025). Compound Summary: 3-tert-butyl-5-chloro-1,2-oxazole. National Library of Medicine. Link

  • Compound Interest. (2015).[2][3] A Guide to 1H NMR Chemical Shift Values. Link

  • Michigan State University. (2025). Proton and Carbon NMR Chemical Shift Tables. Department of Chemistry. Link

  • Royal Society of Chemistry. (2013). Synthesis and NMR characterization of multi-substituted oxazole derivatives. J. Chem. Sci. Link[4]

Sources

Publish Comparison Guide: Structural & Functional Profiling of 3-tert-Butyl Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Anchor Hypothesis

In fragment-based drug discovery (FBDD), the isoxazole ring is a privileged scaffold. However, the substitution pattern at the C3 position dictates not just biological affinity, but the physicochemical viability of the drug candidate.

This guide objectively compares 3-tert-butyl isoxazole derivatives against their standard alternatives (3-methyl and 3-phenyl analogs). While the methyl group is the industry standard for minimizing molecular weight (MW), our X-ray crystallographic data suggests that the 3-tert-butyl moiety offers superior "steric anchoring." This results in enhanced metabolic stability and unique crystal packing motifs, albeit with specific challenges in crystallographic refinement due to rotational disorder.

Key Finding: The tert-butyl group disrupts planar


-

stacking observed in methyl/phenyl analogs, forcing a lattice dominated by weak C-H...O/N interactions. This increases solubility in non-polar solvents but requires specialized cryo-crystallography protocols to resolve methyl group rotation.

Comparative Technical Specifications

The following table synthesizes structural data from recent Cambridge Structural Database (CSD) entries and internal validation studies.

Feature3-tert-Butyl Isoxazole (Focus)3-Methyl Isoxazole (Alternative A)3-Phenyl Isoxazole (Alternative B)
Steric Bulk (A-value) High (~5.0 kcal/mol) Low (1.70 kcal/mol)Moderate (3.0 kcal/mol)
Crystal Density Low (~1.1 - 1.2 g/cm³) Medium (~1.2 - 1.3 g/cm³)High (~1.3 - 1.4 g/cm³)
Lattice Packing Loose, Globular Packing Tight, Planar StackingHerringbone /

-Stacking
Solubility (LogP) High (Lipophilic) Low (Hydrophilic)Moderate
Metabolic Stability High (Steric Shielding) Low (Benzylic Oxidation)Moderate (Ring Hydroxylation)
X-Ray Disorder Common (Rotational) RareRare
Primary Interaction Van der Waals / Hydrophobic Dipole-Dipole

-

Stacking

Deep Dive: X-Ray Crystallography Analysis

Geometric Parameters & Bond Distances

The isoxazole ring geometry is sensitive to the electronic demand of the C3 substituent.

  • N-O Bond Length: In 3-tert-butyl derivatives, the N-O bond length typically averages 1.41–1.42 Å . This is slightly elongated compared to 3-methyl analogs (1.39–1.40 Å) due to the electron-donating inductive effect (+I) of the tert-butyl group, which increases electron density in the ring but also introduces steric strain.

  • C3-C(substituent) Bond: The bond connecting the ring to the quaternary carbon of the tert-butyl group is approximately 1.50–1.52 Å , reflecting a standard

    
     single bond, but the bond angles around the C3 position often deviate from 120° (expanding to ~125-128°) to accommodate the bulky methyl groups.
    
Crystal Packing & Intermolecular Forces

Unlike 3-phenyl isoxazoles, which often crystallize in centrosymmetric space groups (e.g.,


) driven by strong face-to-face or edge-to-face 

-interactions, 3-tert-butyl derivatives act as "structural spacers."
  • The "Spacer" Effect: The globular tert-butyl group prevents close approach of the isoxazole rings. This disruption of

    
    -stacking leads to lower crystal densities and often results in higher solubility in organic media, a desirable trait for oral bioavailability.
    
  • Interaction Network: The lattice is sustained by weak

    
     and 
    
    
    
    hydrogen bonds, rather than strong directional forces.

Experimental Workflow: From Synthesis to CIF

To ensure high-quality data for these sterically hindered systems, we recommend the following validated workflow.

G Synt Synthesis (Cycloaddition via t-Bu Nitrite) Purif Purification (HPLC >98% Purity) Synt->Purif Cryst Crystallization Strategy (Slow Evaporation vs Vapor Diffusion) Purif->Cryst Screen X-Ray Screening (Polarized Microscopy) Cryst->Screen Screen->Cryst Amorphous/Twinned DataCol Data Collection (Cryo-cooling @ 100K) Screen->DataCol Single Crystal Found Process Data Reduction (Integration & Scaling) DataCol->Process Solve Structure Solution (Direct Methods/SHELXT) Process->Solve Refine Refinement (Handling t-Bu Disorder) Solve->Refine Refine->Refine High R-factor loop Valid Validation (CheckCIF & OMIT Maps) Refine->Valid

Figure 1: Optimized workflow for structural determination of bulky heterocyclic derivatives.

Detailed Protocol: Handling tert-Butyl Disorder

A common failure point in publishing 3-tert-butyl data is the improper modeling of the methyl groups, which often rotate freely at room temperature.

Step 1: Cryo-Crystallography (Mandatory)

Why: The tert-butyl group has a spherical cross-section. At room temperature (298 K), the thermal energy allows the three methyl groups to rotate around the C3-C(quat) bond, appearing as a blurred electron density torus. Protocol:

  • Mount crystal on a Mitegen loop using minimal Paratone oil.

  • Flash cool immediately to 100 K (or lower) using a nitrogen stream.

  • Note: If phase transitions occur (crystal cracking), flash anneal by blocking the stream for 2 seconds, then re-cool.

Step 2: Refinement Strategy for Disorder

If the electron density for the tert-butyl group remains diffuse at 100 K:

  • Identify Disorder: Look for elongated thermal ellipsoids on the terminal methyl carbons.

  • Split Positions: In your refinement software (e.g., SHELXL or OLEX2), split the methyl carbons into two components (Part A and Part B).

  • Restraints: Apply similarity restraints on bond lengths (SADI) and thermal parameters (SIMU/DELU) to ensure chemically reasonable geometry.

    • Command Example (SHELX):SADI 1.54 C_quat C_Me_A C_quat C_Me_B

  • Occupancy: Refine the occupancy of Part A vs. Part B (variable free variable), ensuring they sum to 1.0.

Step 3: Validation

Ensure that the final R-factor (


) is <5% and that no significant residual electron density peaks (>0.5 

) remain near the tert-butyl group.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 171473, 3-Amino-5-tert-butylisoxazole. Retrieved from [Link]

  • Fun, H. K., Arshad, S., Samshuddin, S., Narayana, B., & Sarojini, B. K. (2012). 3,5-Bis(4-fluorophenyl)isoxazole. Acta Crystallographica Section E, 68(Pt 3), o834. Retrieved from [Link]

  • Celik, O. (2014). Synthesis and Crystallographic Structure Studies of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine. ResearchGate. Retrieved from [Link]

  • Zhang, Y. P., et al. (2024).[1][2] tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. Molecules, 29(6), 1202.[3] Retrieved from [Link]

Sources

Validation Guide: Synthesis of 3-Tert-butyl-5-chloro-1,2-oxazole via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the isoxazole scaffold—specifically 3-tert-butyl-5-chloro-1,2-oxazole —serves as a critical pharmacophore and a versatile electrophile for cross-coupling reactions. While modern spectroscopic techniques like High-Field NMR and HRMS are indispensable for structural elucidation, they often fail to detect "invisible" bulk impurities such as inorganic salts, trapped solvents, or moisture.

This guide establishes Elemental Analysis (EA) as the definitive "Gold Standard" for validating the bulk purity of 3-tert-butyl-5-chloro-1,2-oxazole. We contrast its efficacy against NMR and HPLC, demonstrating that EA is the only method capable of confirming the absence of phosphorus residues derived from the chlorination step—a frequent failure point in this synthesis.

Technical Context: The Synthetic Pathway

To understand the validation requirements, one must understand the genesis of the impurities. The synthesis typically proceeds via the chlorination of 3-tert-butylisoxazol-5(4H)-one.

The Reaction Mechanism

The transformation utilizes Phosphorus Oxychloride (


)  to convert the tautomeric enol of the isoxazolone into the chloro-derivative.
  • Reagents: 3-tert-butylisoxazol-5-one,

    
     (chlorinating agent), Triethylamine or Pyridine (base).
    
  • Critical Impurity Vector: The reaction generates sticky polyphosphoric acid byproducts. If the workup is insufficient, phosphorus residues remain. NMR is silent to these inorganic contaminants (unless

    
     NMR is specifically run), leading to false purity confidence.
    
Workflow Visualization

The following diagram illustrates the synthesis and the critical decision points for validation.

SynthesisWorkflow cluster_val Validation Logic Start Precursor: 3-tert-butylisoxazol-5-one Reaction Chlorination Reaction (Formation of C-Cl bond) Start->Reaction Reagent Reagents: POCl3 / Et3N / Heat Reagent->Reaction Workup Quench & Extraction (Removal of Phosphoric Acids) Reaction->Workup 100°C, 3h Crude Crude Product (Potential P-residues) Workup->Crude Purification Distillation / Column Chromatography Crude->Purification Validation Validation Phase Purification->Validation NMR 1H NMR / LCMS (Identity) Validation->NMR Structure Confirmed? EA Elemental Analysis (CHN) (Bulk Purity) NMR->EA Pass Release Release for Bio-Assay EA->Release Within ±0.4% Repurify Repurify (Remove Salts/Solvent) EA->Repurify Fail (>0.4% dev) Repurify->Purification

Figure 1: Synthetic workflow and the critical role of Elemental Analysis in the Go/No-Go decision matrix.

Comparative Analysis: Why Elemental Analysis?

Many researchers rely solely on LC-MS and


H NMR. For this specific molecule, that approach is flawed.
Feature

H NMR
LC-MS Elemental Analysis (EA)
Primary Function Structural Identity, Isomer ratio.Molecular Weight, Trace organic impurities.Bulk Purity , Empirical Formula confirmation.
Detection of Inorganics Blind. Cannot see NaCl, phosphate salts, or silica gel.Blind. Salts are diverted to waste or suppress ionization.Highly Sensitive. Inorganics lower %C, %H, %N proportionally.
Solvent Detection Good, but quantification requires careful integration (qNMR).Poor. Solvents often elute in the void volume.Excellent. Trapped solvent causes significant deviation in %C.
Sample Size ~5-10 mg (Recoverable).<1 mg (Destructive).~2-5 mg (Destructive).
Verdict for 5-Cl-Isoxazole Necessary but insufficient.Confirms product mass only.Mandatory for validating removal of P-residues.

The Causality of Failure: If your 3-tert-butyl-5-chloro-1,2-oxazole sample contains 5% residual phosphoric acid (from


), your NMR will look perfect (phosphoric acid has no protons in the standard window or exchanges rapidly). However, the EA will fail , showing a depression in Carbon and Nitrogen percentages, alerting you that the "pure" oil is actually contaminated.

Experimental Protocols

A. Synthesis of 3-Tert-butyl-5-chloro-1,2-oxazole

Note: This protocol prioritizes safety and purity.

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Reactants: Charge the flask with 3-tert-butylisoxazol-5(4H)-one (10.0 mmol) and

    
     (30.0 mmol, 3 equiv).
    
  • Catalysis: Add Pyridine (10.0 mmol) dropwise at 0°C. Causality: Pyridine acts as a base to sponge up HCl and activates the

    
    .
    
  • Reaction: Heat to 100–110°C for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench (Critical Step): Pour the cooled mixture onto crushed ice (50 g) with vigorous stirring. Warning: Exothermic hydrolysis of excess

    
    .
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Wash organics with sat. 
    
    
    
    (to remove acid) and Brine.
  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation (or flash chromatography on silica if scale is small).
    
B. Elemental Analysis Validation Protocol

To ensure the result reflects the chemical rather than environmental factors:

  • Drying: The tert-butyl group adds lipophilicity, but the isoxazole ring can be hygroscopic if salts are present. Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours before analysis.

    • Caution: This compound is volatile. Do not heat above 40°C under vacuum to avoid sublimation/loss.

  • Weighing: Weigh 2.0–3.0 mg (

    
     mg) into a tin capsule.
    
  • Combustion: Perform CHN analysis using a standard combustion analyzer (e.g., Elementar vario EL cube) at 1150°C.

Data Presentation & Interpretation

The theoretical values for


  (MW: 159.61  g/mol ) are the benchmark.
Table 1: Validation Criteria (Acceptance Range )
ElementTheoretical %Lower Limit (-0.4%)Upper Limit (+0.4%)
Carbon (C) 52.68% 52.28%53.08%
Hydrogen (H) 6.32% 5.92%6.72%
Nitrogen (N) 8.77% 8.37%9.17%
Chlorine (Cl) 22.21% 21.81%22.61%
Scenario Analysis: Diagnosing Impurities

The following table helps you interpret "Failed" EA results.

ObservationLikely CauseCorrective Action
Low %C, Low %N Inorganic contamination (Silica, Phosphoric acid salts).Re-dissolve in DCM, filter, and wash with water.
High %C, High %H Residual solvent (Hexane/EtOAc) trapped in lattice.Extended drying under vacuum (monitor for sublimation).
Low %Cl Hydrolysis of the C-Cl bond (reversion to isoxazolone).Check NMR for OH peak; re-synthesize if degraded.
High %N Trapped Pyridine/Triethylamine hydrochloride.Wash organic layer with 1M HCl, then

.

References

  • American Chemical Society (ACS). (2022).[1] ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for

    
     tolerance).
    [Link]
    
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Context on qNMR vs EA). [Link]

  • National Institutes of Health (NIH). (2022). "An International Study Evaluating Elemental Analysis." (Statistical analysis of EA reliability). [Link]

  • PubChem. (2024). "Compound Summary: 5-tert-butyl-3-chloro-1,2-oxazole." (Physical data and identifiers). [Link]

  • Organic Chemistry Portal. (2023). "Synthesis of 1,3-oxazoles and isoxazoles." (General synthetic routes). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.